3-(3,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
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Overview
Description
The compound “3-(3,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis, structure, and NMR and mass spectroscopic analyses of the antioxidant 2-(3,5-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one, a member of the 2-aryl-2,3-dihydroquinolin-4(1H)-one family of molecules, have been described . The Suzuki–Miyaura cross-coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction, could potentially be used in the synthesis of this compound .Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds structurally related to 3-(3,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid focuses on their synthesis and potential applications in medicinal chemistry. Zinchenko et al. (2009) explored the acid cyclization of amino-substituted heterocycles, leading to the synthesis of various heterocyclic compounds, potentially offering insights into the synthesis pathways of related quinazoline derivatives (Zinchenko et al., 2009). Additionally, Bacchi et al. (2005) reported on the synthesis of heterocyclic derivatives via palladium-catalyzed oxidative cyclization-alkoxycarbonylation, which might be relevant for developing novel synthetic routes for quinazoline derivatives (Bacchi et al., 2005).
Biological Activity
The chemical structure of the specified compound suggests potential for pharmacological activity. While direct studies on 3-(3,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid might not be available, related research on quinazoline derivatives indicates the importance of these compounds in medicinal chemistry. Liu et al. (2004) synthesized novel derivatives of 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid, evaluating their fungicidal and insecticidal activities, which could hint at the broader potential uses of similar compounds in bioactive applications (Liu et al., 2004).
Catalytic Applications
Organotin(IV) carboxylates research by Xiao et al. (2013) on amide carboxylic acids could provide foundational knowledge for understanding the catalytic or chemical properties of organometallic derivatives of quinazoline compounds. Such studies offer insights into the synthesis and characterization of organometallic complexes, which could be crucial for catalytic applications in organic synthesis (Xiao et al., 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c1-24-11-6-10(7-12(8-11)25-2)19-15(20)13-4-3-9(16(21)22)5-14(13)18-17(19)23/h3-8H,1-2H3,(H,18,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBKBIUDBAKPSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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